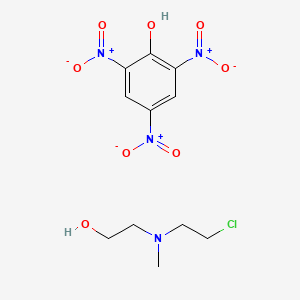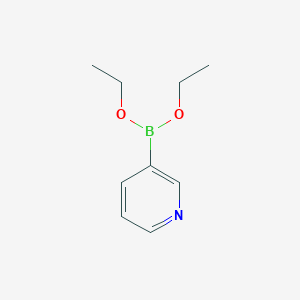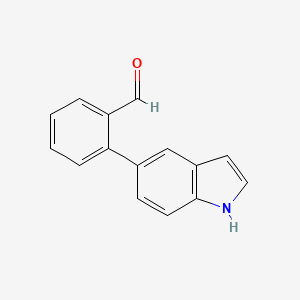
2-(1H-indol-5-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-5-yl)benzaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring fused to a benzaldehyde moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-5-yl)benzaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting materials are 2-bromo-4-methoxy-3-methylbenzene diazonium chloride and 2-formylcyclohexanone .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. These methods provide efficient and scalable routes for the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1H-indol-5-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed:
Oxidation: 2-(1H-indol-5-yl)benzoic acid.
Reduction: 2-(1H-indol-5-yl)benzyl alcohol.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(1H-indol-5-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural product analogs.
Medicine: It is used in the development of pharmaceutical compounds targeting various diseases, including cancer and infectious diseases.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1H-indol-5-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to inhibit enzymes such as aldose reductase and aldehyde reductase, which are involved in metabolic pathways. The compound’s biological activity is attributed to its ability to bind to these enzymes and modulate their activity, leading to therapeutic effects .
Comparación Con Compuestos Similares
Indole-3-carbaldehyde: Similar structure with an aldehyde group at the 3-position of the indole ring.
2-(1H-indol-3-yl)acetaldehyde: Contains an indole ring with an acetaldehyde group at the 2-position.
5-bromo-2-(1H-indol-3-yl)benzaldehyde: Similar structure with a bromine substituent at the 5-position of the benzaldehyde moiety.
Uniqueness: 2-(1H-indol-5-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its structure allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C15H11NO |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
2-(1H-indol-5-yl)benzaldehyde |
InChI |
InChI=1S/C15H11NO/c17-10-13-3-1-2-4-14(13)11-5-6-15-12(9-11)7-8-16-15/h1-10,16H |
Clave InChI |
YKAVCMRZVYYMIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)C2=CC3=C(C=C2)NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



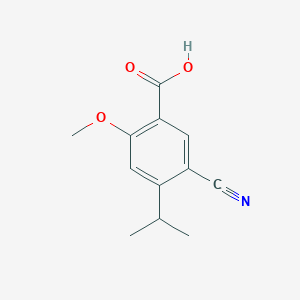
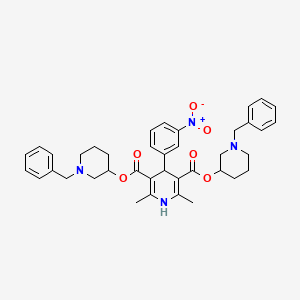
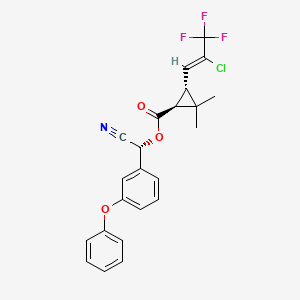

![N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide](/img/structure/B13860020.png)



![(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13860030.png)
![(3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone](/img/structure/B13860038.png)
